N,N-dibenzyl-5-chloro-2-nitrobenzamide
Description
N,N-Dibenzyl-5-chloro-2-nitrobenzamide is a nitrobenzamide derivative characterized by a benzamide core substituted with a chlorine atom at position 5, a nitro group at position 2, and two benzyl groups attached to the amide nitrogen. This compound’s molecular formula is C21H17ClN2O3, with a molecular weight of 380.82 g/mol .
Properties
IUPAC Name |
N,N-dibenzyl-5-chloro-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O3/c22-18-11-12-20(24(26)27)19(13-18)21(25)23(14-16-7-3-1-4-8-16)15-17-9-5-2-6-10-17/h1-13H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUHKYBKKCSQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-5-chloro-2-nitrobenzamide typically involves the reaction of 5-chloro-2-nitrobenzoic acid with dibenzylamine under appropriate conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-5-chloro-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Amines, thiols, and other nucleophiles.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of N,N-dibenzyl-5-chloro-2-aminobenzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Hydrolysis: Formation of 5-chloro-2-nitrobenzoic acid and dibenzylamine.
Scientific Research Applications
N,N-dibenzyl-5-chloro-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-5-chloro-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, potentially leading to cytotoxic effects. The exact molecular pathways involved would depend on the specific biological context and target .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Amide Nitrogen
5-Chloro-N,N-dimethyl-2-nitrobenzamide (CAS 480451-75-0)
- Molecular Formula : C9H9ClN2O3
- Molecular Weight : 228.63 g/mol
- Key Differences :
- Replaces dibenzyl groups with smaller dimethyl substituents.
- Reduced steric hindrance and lower lipophilicity compared to the dibenzyl analogue.
- Likely higher aqueous solubility due to decreased molecular weight and aromaticity.
5-Chloro-N-cyclopropyl-2-nitrobenzamide (CAS 1042623-41-5)
Substituent Positional Isomerism
N,N-Dibenzyl-2-chloro-5-nitrobenzamide (CAS 328259-06-9)
- Molecular Formula : C21H17ClN2O3
- Molecular Weight : 380.82 g/mol
- Key Differences: Chlorine and nitro groups are swapped (2-chloro, 5-nitro vs. 5-chloro, 2-nitro).
N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide
- Molecular Formula : C13H8ClN3O5 (corrected structure)
- Key Differences :
- Lacks benzyl groups on the amide nitrogen.
- Nitro group at position 2 on the benzamide and position 5 on the phenyl ring.
4-Substituted Analogues of Nitrobenzamide Mustards
- Example: 5-[N,N-bis(2-chloroethyl)amino]-2-nitrobenzamide (SN 23862)
- Key Findings: Substituents at position 4 (e.g., -SO2Me, -NO2) modulate reduction potentials. Electron-withdrawing groups enhance nitro group reduction by nitroreductases. Cytotoxicity correlates with substituent electronic properties (σp values). Relevance to Target Compound: The 5-chloro substituent in N,N-dibenzyl-5-chloro-2-nitrobenzamide may act as an electron-withdrawing group, stabilizing the nitro group and influencing enzymatic activation.
Physicochemical and Pharmacokinetic Properties
| Compound | Molecular Weight (g/mol) | Key Substituents | LogP (Predicted) | Aqueous Solubility |
|---|---|---|---|---|
| This compound | 380.82 | Dibenzyl, 5-Cl, 2-NO2 | High (~4.5) | Low |
| 5-Chloro-N,N-dimethyl-2-nitrobenzamide | 228.63 | Dimethyl, 5-Cl, 2-NO2 | Moderate (~2.8) | Moderate |
| 5-Chloro-N-cyclopropyl-2-nitrobenzamide | ~252.65 | Cyclopropyl, 5-Cl, 2-NO2 | Moderate (~3.2) | Moderate |
| N,N-Dibenzyl-2-chloro-5-nitrobenzamide | 380.82 | Dibenzyl, 2-Cl, 5-NO2 | High (~4.5) | Low |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
